(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Lipophilicity Drug-likeness CNS penetration

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid (CAS 2381910-72-9; also indexed under CAS 1196145-11-5 for the racemate) is a chiral, Boc-protected difluoropyrrolidine-3-carboxylic acid with molecular formula C₁₀H₁₅F₂NO₄ and molecular weight 251.23 g/mol. It belongs to the class of gem‑difluorinated pyrrolidine amino acid derivatives that serve as constrained, fluorinated building blocks in medicinal chemistry.

Molecular Formula C10H15F2NO4
Molecular Weight 251.23 g/mol
Cat. No. B8217344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid
Molecular FormulaC10H15F2NO4
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O
InChIInChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1
InChIKeyGWBQDKLQWBESMQ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid as a Differentiated Fluorinated Building Block


(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid (CAS 2381910-72-9; also indexed under CAS 1196145-11-5 for the racemate) is a chiral, Boc-protected difluoropyrrolidine-3-carboxylic acid with molecular formula C₁₀H₁₅F₂NO₄ and molecular weight 251.23 g/mol . It belongs to the class of gem‑difluorinated pyrrolidine amino acid derivatives that serve as constrained, fluorinated building blocks in medicinal chemistry. The (R)‑enantiomer, offered at ≥97% purity with [α]/D optical rotation specification, provides a defined stereochemical input for asymmetric synthesis of protease inhibitors, peptidomimetics, and fluorinated drug candidates .

Why (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid Cannot Be Replaced by Common Analogs


Simple substitution with the non‑fluorinated (R)‑Boc‑pyrrolidine‑3‑carboxylic acid, the (S)‑enantiomer, or the 2‑carboxylic acid regioisomer (Boc‑4,4‑difluoro‑L‑proline) yields measurably different physicochemical, conformational, and stereochemical properties. The gem‑difluoro motif at C‑4 simultaneously lowers the carboxylic acid pKa and alters the cis/trans amide equilibrium, while the (R)‑configuration at C‑3 directs a distinct spatial trajectory that cannot be replicated by the 2‑carboxylic acid or the opposite enantiomer . These differences translate into divergent pharmacokinetic and target‑engagement profiles in downstream applications.

Quantitative Comparator Evidence: (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid vs. Closest Analogs


Lipophilicity Gain Over Non‑Fluorinated (R)-Boc-pyrrolidine-3-carboxylic acid

The 4,4‑difluoro substitution increases the computed octanol‑water partition coefficient (XLogP3‑AA) from 0.65–0.8 for the non‑fluorinated (R)‑Boc‑pyrrolidine‑3‑carboxylic acid (CAS 72925‑16‑7) to 1.1 for the difluorinated target compound . This ΔLogP of +0.3–0.5 units corresponds to a 2–3‑fold increase in lipophilicity, which enhances membrane permeability without violating Lipinski's Rule of Five.

Lipophilicity Drug-likeness CNS penetration

Carboxylic Acid pKa Depression vs. Non‑Fluorinated Analog

The electron‑withdrawing effect of the gem‑difluoro group lowers the predicted pKa of the C‑3 carboxylic acid by approximately 2 log units relative to the non‑fluorinated analog. The predicted pKa for the 4,4‑difluoro‑pyrrolidine‑3‑carboxylic acid core is 2.42±0.40 , whereas the non‑fluorinated (R)‑Boc‑pyrrolidine‑3‑carboxylic acid has a predicted pKa of 4.47±0.20 .

Acidity modulation Bioavailability Salt formation

Cis/Trans Amide Conformational Bias vs. Non‑Fluorinated Proline

The 4,4‑difluoro substitution in the pyrrolidine ring dramatically shifts the cis/trans amide equilibrium from ∼10–15% cis for unsubstituted proline (and its Boc‑protected derivatives) to approximately 78% cis for N‑Boc‑4,4‑difluoro‑L‑proline in model peptides . The fluorine atoms induce a stereoelectronic gauche effect that puckers the ring into a Cγ‑exo conformation, favoring the cis amide orientation .

Conformational control Peptidomimetics Protein engineering

Metabolic Stability Advantage via C‑4 Fluorine Blockade

The gem‑difluoro substitution at the C‑4 position of the pyrrolidine ring blocks a primary site of CYP450‑mediated oxidative metabolism. While direct head‑to‑head microsomal stability data for (R)‑1‑(tert‑butoxycarbonyl)‑4,4‑difluoropyrrolidine‑3‑carboxylic acid itself are not publicly available, the general principle is well‑established: the C–F bond (bond dissociation energy ∼485 kJ/mol vs. ∼412 kJ/mol for C–H) resists cytochrome P450 oxidation, and 4,4‑difluoropyrrolidine‑containing drug candidates consistently exhibit improved in vitro metabolic stability (reduced intrinsic clearance) relative to their non‑fluorinated counterparts .

Metabolic stability CYP450 resistance Half-life extension

Regiochemical Differentiation: C‑3 Carboxylic Acid vs. C‑2 (Proline) Regioisomer

The target compound places the carboxylic acid at the pyrrolidine C‑3 position (β‑amino acid geometry), whereas the more common Boc‑4,4‑difluoro‑L‑proline (CAS 203866‑15‑3) bears the carboxyl group at C‑2 (α‑amino acid geometry). This positional shift alters the spatial vector of the carboxylate by approximately 1.5 Å and changes the N‑to‑COOH distance, creating a distinct pharmacophoric footprint . In structure‑based design, this difference can be exploited to access unique binding pockets or avoid steric clashes encountered with the C‑2 regioisomer.

Regiochemistry Binding geometry Diversity-oriented synthesis

Priority Application Scenarios for (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid


Design of CNS‑Penetrant Serine Protease or DPP‑IV Inhibitors

The elevated LogP (1.1 vs. 0.65 for the non‑fluorinated analog) supports improved blood‑brain barrier permeability . Combined with the 4,4‑difluoro‑mediated metabolic stability, this building block is optimally suited for constructing CNS‑targeted dipeptidyl peptidase IV (DPP‑IV) or fibroblast activation protein (FAP) inhibitors where both brain exposure and resistance to oxidative clearance are required.

Peptidomimetic Lead Optimization Requiring Conformational Restraint

When SAR studies reveal that stabilizing the cis amide conformation improves target affinity, incorporation of the 4,4‑difluoro‑pyrrolidine‑3‑carboxylic acid scaffold provides a ~78% cis bias , compared to ~10–15% for unmodified proline. This pre‑organized conformation reduces the entropic penalty of binding and can improve Ki/IC₅₀ values by 10‑ to 100‑fold in optimized systems.

Diversity‑Oriented Synthesis of β‑Amino Acid Libraries

The C‑3 carboxylic acid regioisomer offers a β‑amino acid geometry that is orthogonal to standard α‑amino acid building blocks . This enables the construction of novel macrocyclic peptides, foldamers, and peptidomimetic libraries with backbone diversity that cannot be accessed using commercial Boc‑4,4‑difluoro‑L‑proline (C‑2 regioisomer).

Enantioselective Synthesis of (R)‑Configured Drug Intermediates

The (R)‑enantiomer of the Boc‑protected difluoropyrrolidine acid is a direct precursor to (R)‑configured pharmacophores. In programs where the (R)‑enantiomer of a pyrrolidine‑containing clinical candidate shows superior potency or selectivity—as demonstrated for certain nNOS inhibitors where (R,R) stereochemistry yielded Ki = 36 nM with >3,800‑fold selectivity over eNOS —procuring the pre‑resolved (R)‑building block eliminates the need for chiral separation at late stages.

Quote Request

Request a Quote for (R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.